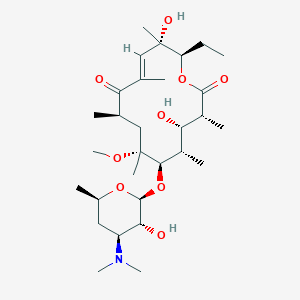
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of a class of antibiotics that are characterized by their large macrocyclic lactone ring structures. Erythromycin and its derivatives are widely used for their antibacterial properties, particularly against Gram-positive bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin involves several key steps. One common method includes the use of structurally stable silyl acetal protection and selective hydrogenolysis of a 3"-methylthiomethyl ether to a 3"-OMe group . This process ensures the stability of the intermediate compounds and allows for the selective modification of the erythromycin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can be used to alter the double bonds within the macrocyclic ring.
Substitution: Substitution reactions often involve the replacement of specific functional groups with others to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin has several scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and modification.
Biology: The compound is studied for its antibacterial properties and its interactions with bacterial ribosomes.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibiotics and in the study of drug resistance mechanisms.
Wirkmechanismus
The mechanism of action of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin involves binding to the bacterial ribosome, specifically the 50S subunit . This binding inhibits protein synthesis by preventing the translocation of peptides, effectively stopping bacterial growth. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: The parent compound from which (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin is derived.
Clarithromycin: Another macrolide antibiotic with similar antibacterial properties but different pharmacokinetics.
Azithromycin: Known for its extended half-life and tissue penetration, making it effective for various infections.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its stability and antibacterial activity. These modifications also reduce gastrointestinal side effects commonly associated with erythromycin .
Eigenschaften
Molekularformel |
C30H53NO9 |
|---|---|
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione |
InChI |
InChI=1S/C30H53NO9/c1-12-22-29(7,36)14-16(2)23(32)17(3)15-30(8,37-11)26(19(5)24(33)20(6)27(35)39-22)40-28-25(34)21(31(9)10)13-18(4)38-28/h14,17-22,24-26,28,33-34,36H,12-13,15H2,1-11H3/b16-14+/t17-,18-,19+,20-,21+,22-,24+,25-,26-,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
GVPDZXPAAWSLFA-WJOUQQCVSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)OC)C)\C)(C)O |
Kanonische SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)OC)C)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


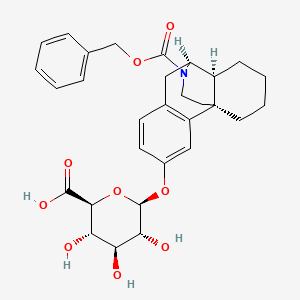

![7-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13848671.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
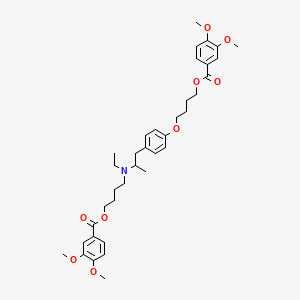
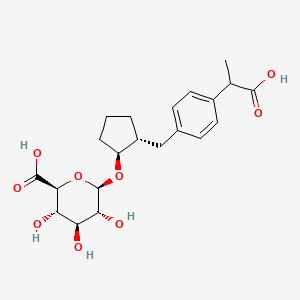
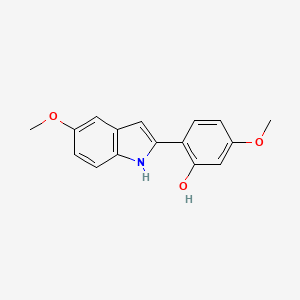
![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
